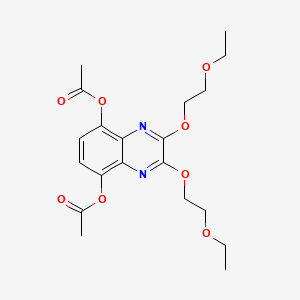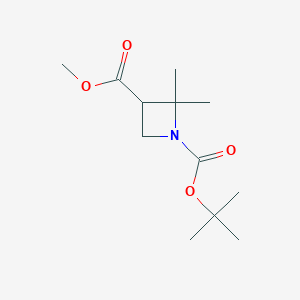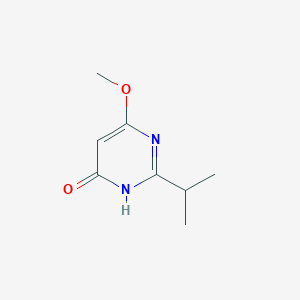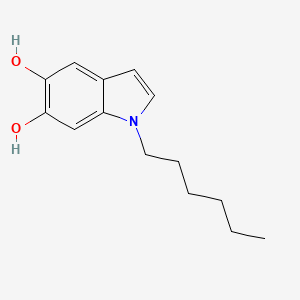
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile is a heterocyclic compound belonging to the pyrazine family It is characterized by the presence of two p-tolyl groups attached to the pyrazine ring at positions 5 and 6, and two cyano groups at positions 2 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves the reaction of 1,2-bis(4-methylphenyl)ethane-1,2-dione with (2Z)-2,3-diaminobut-2-enedinitrile. The reaction is typically carried out in a mixture of ethanol and water with acetic acid as a catalyst, under reflux conditions for 29 hours. The product is then purified by recrystallization from a dichloromethane/heptane mixture .
Another green chemistry approach involves the use of γ-maghemite-silica nanocomposite as a catalyst. In this method, the reaction is conducted in the absence of solvent at 55°C for 6 hours, yielding the desired product with a high efficiency .
Industrial Production Methods
While specific industrial production methods for 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile are not widely documented, the principles of scaling up laboratory synthesis can be applied. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazine compounds.
Aplicaciones Científicas De Investigación
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties.
Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential antibacterial and antifungal activities.
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic electronic devices, including photovoltaic cells and sensors.
Mecanismo De Acción
The mechanism of action of 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:
Electron Transport: The compound facilitates electron transport in organic electronic devices by acting as an electron acceptor.
Photoredox Catalysis: It can function as a photoredox catalyst, promoting single electron transfer reactions under visible light irradiation.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: This compound is similar in structure but contains chlorine atoms instead of p-tolyl groups.
3,5-Dichloropyrazine-2,6-dicarbonitrile: An isomer with chlorine atoms at different positions on the pyrazine ring.
Uniqueness
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile is unique due to the presence of p-tolyl groups, which enhance its electron-donating properties and improve its performance in electronic applications compared to its chlorinated counterparts.
Propiedades
Número CAS |
52197-13-4 |
|---|---|
Fórmula molecular |
C20H14N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H14N4/c1-13-3-7-15(8-4-13)19-20(16-9-5-14(2)6-10-16)24-18(12-22)17(11-21)23-19/h3-10H,1-2H3 |
Clave InChI |
QLLCOQJZXYRKSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



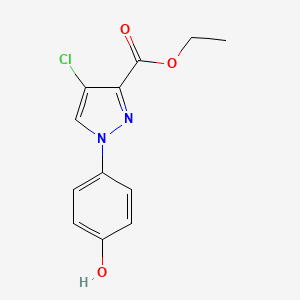

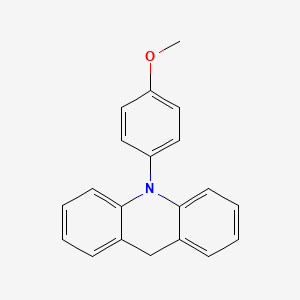

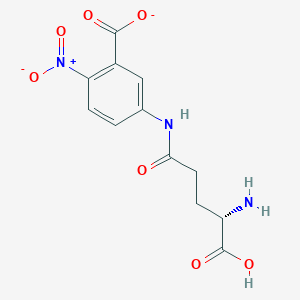
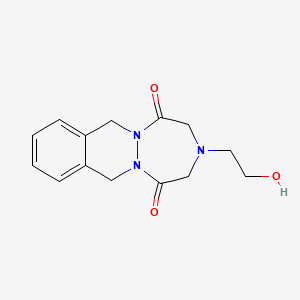

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
